REACTION_CXSMILES
|
FC1C=CC(C(O)C=CC[N:12]2[CH2:17][CH2:16][CH:15]([N:18]3[C:22]4[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=4[NH:20][C:19]3=[O:27])[CH2:14][CH2:13]2)=CC=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[O:27]=[C:19]1[N:18]([CH:15]2[CH2:14][CH2:13][NH:12][CH2:17][CH2:16]2)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[NH:20]1 |f:2.3.4|
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Name
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1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine
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Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C=CCN1CCC(CC1)N1C(NC2=C1C=CC=C2)=O)O
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Name
|
|
Quantity
|
12 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
4.4 g
|
Type
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catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Type
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CUSTOM
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Details
|
was stirred for 1.5 hours under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
cooling
|
Type
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FILTRATION
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Details
|
Filtration of inorganic materials and concentration of the filtrate
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
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Smiles
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O=C1NC2=C(N1C1CCNCC1)C=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |